4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid
CAS No.:
Cat. No.: VC14989003
Molecular Formula: C19H21NO6
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
![4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid -](/images/structure/VC14989003.png)
Specification
Molecular Formula | C19H21NO6 |
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Molecular Weight | 359.4 g/mol |
IUPAC Name | 4-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoic acid |
Standard InChI | InChI=1S/C19H21NO6/c21-17(20-9-3-6-18(22)23)11-25-12-7-8-14-13-4-1-2-5-15(13)19(24)26-16(14)10-12/h7-8,10H,1-6,9,11H2,(H,20,21)(H,22,23) |
Standard InChI Key | FSVZIQVNCHFFSF-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCCCC(=O)O)OC2=O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 6H-benzo[c]chromen-6-one system, a bicyclic structure comprising a benzene ring fused to a chromene moiety (a pyran ring with a ketone group at position 6) . The tetrahydro modification (7,8,9,10-tetrahydro) saturates four carbons in the chromene ring, reducing aromaticity and altering electronic properties .
Substituent Analysis:
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Position 3: An ether-linked acetyl group bridges the chromene core to a butanoic acid side chain.
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Butanoic Acid Moiety: The terminal carboxylic acid enhances solubility and enables conjugation with biomolecules .
Spectroscopic and Computational Data
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Molecular Formula: C₂₁H₂₃NO₆ (calculated from structural analogs ).
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Mass Spectrometry: High-resolution MS data for related compounds show [M+H]⁺ peaks at m/z 406.18 .
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NMR Signatures:
Synthetic Methodologies
Multicomponent Diels-Alder Cycloaddition
A metal-free approach employs 3-vinyl-2H-chromenes and methyl propiolate in a regioselective Diels-Alder reaction, followed by oxidative aromatization (yields: 72–94%) .
Mechanistic Insight:
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Transition State Analysis: DFT calculations confirm a concerted, asynchronous pathway favoring endo selectivity .
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Oxidative Step: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts cyclohexadiene intermediates to aromatic products .
Microwave-Assisted Cyclization
Aryl 2-bromobenzoates undergo cyclization in DMF with K₂CO₃ under microwave irradiation (50–72% yield) .
Advantages:
Pechmann Condensation
Resorcinol and ethyl cyclohexanecarboxylate react under acidic conditions (ZrCl₄) to form the chromene core, followed by side-chain functionalization .
Physicochemical and Reactivity Profiles
Solubility and Stability
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Aqueous Solubility: Limited (logP ≈ 2.8) , but improves at physiological pH due to deprotonation of the carboxylic acid.
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Thermal Stability: Decomposes above 220°C (DSC data for analogs) .
Reactive Sites
Industrial and Research Applications
Fluorescent Probes
The conjugated π-system enables use in:
Polymer Chemistry
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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